molecular formula C16H16N4O5 B12200713 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid

Cat. No.: B12200713
M. Wt: 344.32 g/mol
InChI Key: FPRMFPUVPIIKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid features a chromen-2-one core substituted with methyl groups at positions 4 and 8, a 2-oxo moiety, and a tetrazole-linked methoxy group at position 5.

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic acid

InChI

InChI=1S/C16H16N4O5/c1-8-10-3-5-12(24-7-13-17-19-20-18-13)9(2)15(10)25-16(23)11(8)4-6-14(21)22/h3,5H,4,6-7H2,1-2H3,(H,21,22)(H,17,18,19,20)

InChI Key

FPRMFPUVPIIKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid typically involves multiple steps. One common approach is the condensation of 4,8-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with 5-aminotetrazole under acidic conditions to form the intermediate 4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromene-3-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The specific methods used can vary depending on the desired scale of production and the available resources .

Chemical Reactions Analysis

Types of Reactions

3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its structural motifs that are known to interact with biological targets.

  • Anti-inflammatory Activity : Research indicates that derivatives of compounds containing tetrazole rings exhibit significant anti-inflammatory properties. For instance, studies have shown that tetrazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process . The specific compound under discussion may similarly exhibit such inhibitory effects, contributing to the development of new anti-inflammatory drugs.

Cancer Therapy

The chromenone structure is known for its anticancer properties. Compounds related to chromenones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The mechanism typically involves the modulation of signaling pathways associated with cell proliferation and survival. For example, chromenone derivatives have been shown to affect the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer progression .

Bioisosterism in Drug Design

The incorporation of tetrazole groups into drug candidates provides an advantage in terms of bioavailability and metabolic stability. Tetrazoles can serve as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs.

  • Case Studies : Various studies have highlighted the effectiveness of tetrazole analogs in optimizing lead compounds for enhanced therapeutic efficacy. These findings suggest that the compound may be useful in designing more effective drugs with improved safety profiles .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anti-inflammatoryInhibition of COX enzymes; potential as an anti-inflammatory agent ,
Cancer therapyInduction of apoptosis; modulation of PI3K pathway
Drug designUse of tetrazole as bioisosteres; improved pharmacokinetics

Case Studies

  • Tetrazole Derivatives : A study explored various tetrazole derivatives and their effects on COX inhibition. Results indicated that these compounds could significantly reduce inflammation markers in vivo, suggesting a promising avenue for further research into similar structures like 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid .
  • Chromone Analogues : Another investigation focused on chromone analogues that exhibited potent anticancer activity through apoptosis induction in breast cancer cell lines. The study concluded that modifications at specific positions on the chromone scaffold enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets. The chromen-3-yl group and the tetrazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial and Metabolic Contexts

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 from Streptomyces coelicolor) exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus . These compounds differ from the target molecule in their phenyl rings substituted with chlorine and hydroxyl groups, which enhance electron-withdrawing effects and polarity.

Microbial Metabolites: 3-(Hydroxyphenyl)propanoic Acids

Metabolites like 3-(3′-hydroxyphenyl)propanoic acid demonstrate anti-inflammatory, anti-diabetic, and neuroprotective activities . The target compound’s tetrazole group could act as a bioisostere for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation compared to simpler phenylpropanoic acids .

Heterocyclic Propanoic Acid Derivatives

Benzoimidazole-Based Propenoic Acid

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) features a nitro and trifluoromethyl-substituted benzoimidazole core . The conjugated propenoic acid chain in 14b increases acidity (pKa ~3–4), whereas the saturated propanoic acid chain in the target compound may offer greater conformational flexibility for target binding. The tetrazole group in the target compound could further modulate solubility and pharmacokinetics compared to 14b’s trifluoromethyl group .

Esters and Aroma Compounds

3-(Methylthio)propanoic Acid Esters

Volatile esters like 3-(methylthio)propanoic acid methyl and ethyl esters are key aroma compounds in pineapples, with odor thresholds of 180 µg·kg⁻¹ and 7 µg·kg⁻¹, respectively . These esters differ markedly from the target compound, which lacks a methylthio group and is non-volatile due to its bulky chromen-tetrazole scaffold. This structural divergence highlights the target compound’s likely specialization in pharmaceutical rather than aromatic applications .

Patented Propanoic Acid Derivatives

Patent literature describes propanoic acid derivatives with bicyclic or cyclohexane substituents (e.g., 3-(1-(6-endo-hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid), designed for enhanced target specificity . The tetrazole and chromen groups in the target compound may similarly optimize interactions with enzymes or receptors, though its exact mechanism remains speculative without experimental data .

Biological Activity

3-[4,8-Dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid is a complex organic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article focuses on the biological activity of this specific compound, highlighting its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid is C20H25N5O6C_{20}H_{25}N_{5}O_{6}, with a molecular weight of 375.4 g/mol. The compound features a chromen backbone with modifications that enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression, thereby exerting anti-inflammatory and anticancer effects.
  • Receptor Interaction : It has been observed to interact with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the chromen structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid exhibit significant anticancer properties. For instance, research has shown that derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .

Antioxidant Properties

As an antioxidant, this compound can protect cells from oxidative damage, which is crucial in preventing chronic diseases including cancer and cardiovascular disorders. Studies have indicated that it effectively reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes .

Research Findings

Study Findings Reference
Study on Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Anti-inflammatory ResearchReduced levels of inflammatory cytokines in animal models.
Antioxidant Activity AssessmentShowed effective scavenging of free radicals in biochemical assays.

Case Studies

  • Case Study on Cancer Cell Lines : In a controlled study, 3-[4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoic acid was tested against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent anticancer activity.
  • Inflammation Model Study : In an animal model of induced inflammation, administration of the compound resulted in significant reductions in paw edema and histological improvements in tissue samples compared to controls.

Q & A

What synthetic methodologies are recommended for optimizing yield and purity of this coumarin-tetrazole hybrid?

Answer:

  • Key Steps : Use acetic acid as a solvent with sodium acetate as a catalyst under reflux conditions (2.5–3 hours) to facilitate cyclization and condensation reactions. Post-reaction, precipitate the product by cooling and recrystallize from acetic acid or ethanol-water mixtures to enhance purity .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and monitor reaction progress via TLC or HPLC. For analogs, yields of 65–88% are achievable by optimizing reaction times and purification methods .

How can researchers design experiments to evaluate the tetrazole moiety’s role as a carboxylic acid bioisostere in pharmacokinetic studies?

Answer:

  • Comparative Studies : Synthesize analogs where the tetrazole group is replaced with a carboxylic acid. Compare logP, solubility, and metabolic stability using HPLC and LC-MS .
  • Receptor Binding Assays : Perform competitive binding studies (e.g., fluorescence polarization) to assess affinity differences between the tetrazole and carboxylate forms. Reference structural analogs from antimycobacterial screening protocols .

What analytical techniques are critical for validating the structural and stereochemical integrity of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns on the coumarin core and tetrazole linkage. Compare chemical shifts with similar chromen-2-one derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous stereochemical confirmation, if single crystals are obtainable .

How should researchers address contradictions in reported biological activities of structurally related coumarin derivatives?

Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, antimycobacterial activity discrepancies may arise from differences in bacterial strains or culture media .
  • Meta-Analysis : Use computational tools (e.g., molecular docking, QSAR models) to correlate substituent effects (e.g., methyl groups at C4/C8) with bioactivity trends .

What strategies are effective for conducting structure-activity relationship (SAR) studies on this compound?

Answer:

  • Substituent Variation : Systematically modify groups at C4 (methyl), C7 (tetrazolylmethoxy), and C8 (methyl). For example, replace the tetrazole with other heterocycles (e.g., triazoles) to assess bioisosteric effects .
  • Biological Testing : Screen analogs against target enzymes (e.g., cytochrome P450 isoforms) or pathogens. Use data tables to map substituent effects, as demonstrated in antimycobacterial studies .

What experimental approaches can elucidate the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Plasma Stability : Assess half-life in human plasma at 37°C. Compare with carboxylic acid analogs to evaluate the tetrazole’s metabolic resistance .

How can researchers optimize aqueous solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug Strategies : Introduce phosphate or PEGylated groups at the tetrazole or propanoic acid moiety. For example, ester prodrugs of similar compounds show enhanced solubility .
  • Salt Formation : Use sodium or potassium salts of the propanoic acid group, as seen in pharmacopeial standards for ionic derivatives .

What computational tools are recommended for predicting binding modes of this compound with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2), given the coumarin scaffold’s anti-inflammatory potential .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability and residue-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.